5-((1H-Pyrrol-2-YL)methyl)-1H-pyrrole-2-carbaldehyde

CAS No.: 36746-27-7

Cat. No.: VC1911643

Molecular Formula: C10H10N2O

Molecular Weight: 174.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 36746-27-7 |

|---|---|

| Molecular Formula | C10H10N2O |

| Molecular Weight | 174.2 g/mol |

| IUPAC Name | 5-(1H-pyrrol-2-ylmethyl)-1H-pyrrole-2-carbaldehyde |

| Standard InChI | InChI=1S/C10H10N2O/c13-7-10-4-3-9(12-10)6-8-2-1-5-11-8/h1-5,7,11-12H,6H2 |

| Standard InChI Key | ISENAACUQSHFKZ-UHFFFAOYSA-N |

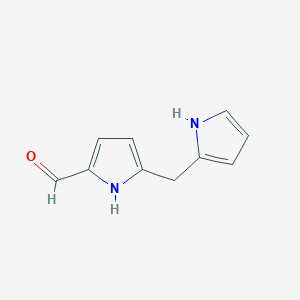

| SMILES | C1=CNC(=C1)CC2=CC=C(N2)C=O |

| Canonical SMILES | C1=CNC(=C1)CC2=CC=C(N2)C=O |

Introduction

Chemical Identity and Structural Properties

5-((1H-Pyrrol-2-YL)methyl)-1H-pyrrole-2-carbaldehyde represents an important class of heterocyclic compounds containing multiple nitrogen atoms. Its structure consists of two distinct pyrrole rings connected via a methylene group, with an aldehyde substituent strategically positioned on one of the pyrrole units. This arrangement creates a molecule with multiple reactive sites and unique electronic properties that contribute to its synthetic utility.

Chemical Identifiers and Nomenclature

The systematic identification of 5-((1H-Pyrrol-2-YL)methyl)-1H-pyrrole-2-carbaldehyde involves several standardized chemical identifiers that uniquely define its structure. These identifiers are essential for accurate database searches and unambiguous chemical communication in scientific literature. The compound is registered under CAS number 36746-27-7 and is sometimes referred to by its synonym, 1-formyldipyrromethane.

| Parameter | Value |

|---|---|

| CAS Registry Number | 36746-27-7 |

| Molecular Formula | C10H10N2O |

| Molecular Weight | 174.2 g/mol |

| IUPAC Name | 5-(1H-pyrrol-2-ylmethyl)-1H-pyrrole-2-carbaldehyde |

| Standard InChI | InChI=1S/C10H10N2O/c13-7-10-4-3-9(12-10)6-8-2-1-5-11-8/h1-5,7,11-12H,6H2 |

| Standard InChIKey | ISENAACUQSHFKZ-UHFFFAOYSA-N |

| SMILES Notation | C1=CNC(=C1)CC2=CC=C(N2)C=O |

| PubChem Compound ID | 16732691 |

The comprehensive identification parameters provided above facilitate the precise recognition of this compound across different chemical databases and research platforms. The InChI and SMILES notations, in particular, offer machine-readable representations of the molecular structure that enable computational analysis and structural comparisons.

Synthesis Methods

The synthesis of 5-((1H-Pyrrol-2-YL)methyl)-1H-pyrrole-2-carbaldehyde typically involves strategic chemical transformations that form the key connectivity between the two pyrrole rings. Various synthetic approaches have been developed to prepare this compound, with most methods focusing on the formation of the methylene bridge connecting the pyrrole units.

Recent Advances in Synthetic Methodology

Contemporary synthetic approaches have focused on improving reaction efficiency, yield, and selectivity. These methodologies often employ catalytic systems, particularly transition metal catalysts, to facilitate the formation of carbon-carbon bonds under milder conditions. Such approaches represent significant advances over traditional methods that might require harsher reaction conditions or produce lower yields.

Research in this area continues to evolve, with ongoing efforts aimed at developing more sustainable and efficient synthetic routes. Green chemistry principles are increasingly applied to the synthesis of heterocyclic compounds like 5-((1H-Pyrrol-2-YL)methyl)-1H-pyrrole-2-carbaldehyde, focusing on reducing waste, using safer solvents, and improving atom economy.

Chemical Reactivity

The reactivity of 5-((1H-Pyrrol-2-YL)methyl)-1H-pyrrole-2-carbaldehyde is primarily dictated by its aldehyde functional group and the electron-rich pyrrole rings. These structural features provide multiple sites for both electrophilic and nucleophilic reactions, making this compound a versatile intermediate in organic synthesis.

Aldehyde Group Reactions

Applications in Organic Synthesis

5-((1H-Pyrrol-2-YL)methyl)-1H-pyrrole-2-carbaldehyde serves as an important building block in the synthesis of more complex heterocyclic compounds. Its structural features and reactive sites make it particularly valuable for constructing elaborate molecular architectures with potential applications in various fields.

Synthesis of Complex Heterocycles

The compound functions as a precursor for the synthesis of expanded porphyrinoids, corroles, and other macrocyclic systems containing pyrrole units. These macrocyclic compounds have applications in areas such as catalysis, sensing, and materials science. The aldehyde group provides a convenient point for condensation reactions that can lead to the formation of larger ring systems or extended conjugated structures.

In particular, the synthesis of porphyrin derivatives often involves dipyrromethane intermediates that are structurally related to 5-((1H-Pyrrol-2-YL)methyl)-1H-pyrrole-2-carbaldehyde. These porphyrin compounds are important in various biological systems and have applications in photodynamic therapy, catalysis, and as photosensitizers in solar energy conversion.

Pharmaceutical Applications

The heterocyclic framework of 5-((1H-Pyrrol-2-YL)methyl)-1H-pyrrole-2-carbaldehyde makes it a valuable intermediate in the synthesis of pharmaceutically active compounds. Pyrrole-containing structures are found in numerous bioactive molecules, including natural products and synthetic drugs. The ability to selectively modify this compound allows for the preparation of diverse structural analogs with potential medicinal properties.

Derivatives of this compound may exhibit biological activities such as enzyme inhibition, receptor binding, or antimicrobial effects. The incorporation of the dipyrromethane motif into larger molecular structures can influence properties such as solubility, lipophilicity, and target binding, which are critical considerations in drug development.

Comparison with Related Compounds

Understanding the relationship between 5-((1H-Pyrrol-2-YL)methyl)-1H-pyrrole-2-carbaldehyde and structurally similar compounds provides valuable context for appreciating its unique properties and applications. Several related compounds exhibit similar structural features but differ in specific substitution patterns or functional groups.

Structural Analogues

The compound 2,5-bis(1H-pyrrol-2-ylmethyl)-1H-pyrrole represents a structural extension of our target molecule, featuring an additional pyrrole-methylene unit . This compound has a molecular formula of C14H15N3 and a molecular weight of 225.29 g/mol . The presence of three pyrrole rings connected by methylene bridges creates an extended π-system with distinct electronic properties compared to the dipyrromethane structure.

Another related compound is 5-thien-2-yl-1H-pyrrole-2-carbaldehyde, which contains a thiophene ring instead of one of the pyrrole rings . This structural variation introduces sulfur into the heterocyclic framework, affecting properties such as electronic distribution, reactivity, and potential applications. The thiophene-pyrrole combination results in unique electronic and optical properties that make it useful for applications in materials science and as fluorescent probes .

Functional Group Variations

A simpler structural analogue is 5-methyl-1H-pyrrole-2-carboxaldehyde, which contains only one pyrrole ring with methyl and aldehyde substituents . This compound has a molecular formula of C6H7NO and a molecular weight of 109.13 g/mol . While it shares the pyrrole-aldehyde motif with our target compound, it lacks the second pyrrole ring and the methylene bridge, resulting in different physical properties and reactivity patterns.

The comparison of these related compounds highlights the structural diversity within the family of pyrrole derivatives and illustrates how specific modifications can lead to compounds with distinct properties and applications.

Physical Properties and Spectroscopic Data

The physical properties of 5-((1H-Pyrrol-2-YL)methyl)-1H-pyrrole-2-carbaldehyde provide important information for its identification, handling, and purification. These properties are influenced by its molecular structure, particularly the presence of hydrogen-bonding groups such as the pyrrole NH and the aldehyde carbonyl.

Industrial and Research Applications

The practical utility of 5-((1H-Pyrrol-2-YL)methyl)-1H-pyrrole-2-carbaldehyde extends beyond its role as a synthetic intermediate. Its unique structural features make it valuable for various industrial and research applications, particularly in fields that benefit from heterocyclic chemistry.

Materials Science Applications

The extended π-electron system of this compound, combined with its potential for further functionalization, makes it interesting for applications in materials science. Similar pyrrole-based compounds have been utilized in the development of conducting polymers, electrochromic materials, and organic semiconductors. The ability to modify the electronic properties through structural variations offers opportunities for tailoring material properties for specific applications.

Analytical and Biochemical Tools

Compounds structurally related to 5-((1H-Pyrrol-2-YL)methyl)-1H-pyrrole-2-carbaldehyde have been employed as fluorescent probes for detecting biological analytes or monitoring cellular processes . The presence of the aldehyde group provides a reactive site for conjugation to biomolecules or other functional components, expanding its potential applications in biochemical research and analytical chemistry.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume